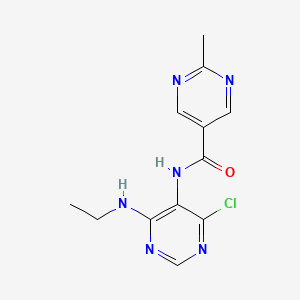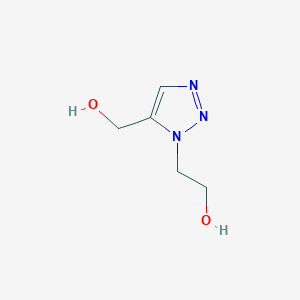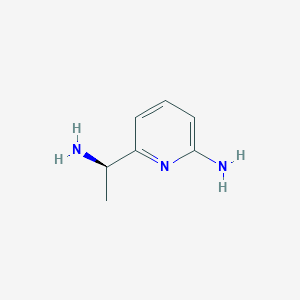
(R)-6-(1-Aminoethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-(1-Aminoethyl)pyridin-2-amine is a chiral compound with a pyridine ring substituted at the 6-position with an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Substitution Reaction: An aminoethyl group is introduced at the 6-position of the pyridine ring through a substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
®-6-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-6-(1-Aminoethyl)pyridin-2-amine: The enantiomer of the compound with different stereochemistry.
6-(1-Hydroxyethyl)pyridin-2-amine: A similar compound with a hydroxyethyl group instead of an aminoethyl group.
6-(1-Methylaminoethyl)pyridin-2-amine: A derivative with a methylamino group.
Uniqueness
®-6-(1-Aminoethyl)pyridin-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
6-[(1R)-1-aminoethyl]pyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1 |
Clé InChI |
QLXUFEACGXTPSC-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC(=CC=C1)N)N |
SMILES canonique |
CC(C1=NC(=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


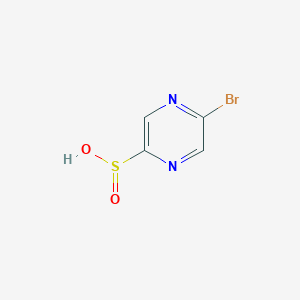
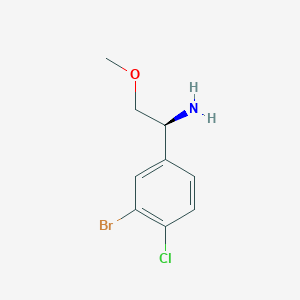


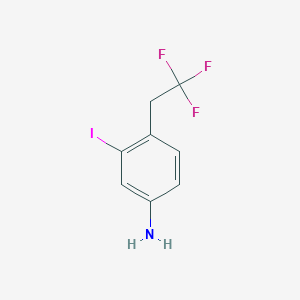
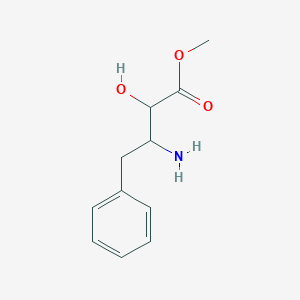
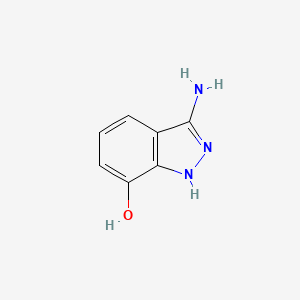
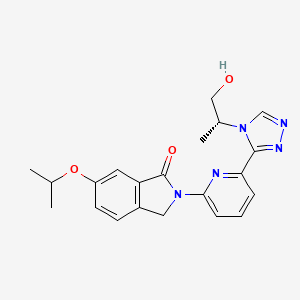
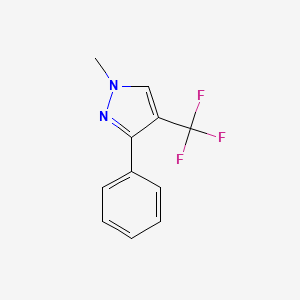
![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

